
5-Fluoro-3-formyl-1H-indole-2-carboxylic acid
Descripción general
Descripción
The compound of interest, 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid, is a fluorinated indole derivative. Indole derivatives are an important class of heterocyclic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry. The presence of a fluoro substituent can significantly alter the chemical and physical properties of the molecule, potentially leading to unique biological activities.
Synthesis Analysis
The synthesis of fluorinated indole derivatives can be complex due to the reactivity of the fluorine atom. In the provided papers, various methods for synthesizing fluorinated indoles are discussed. For instance, the synthesis of 5-fluoro-dihydroindolizines from pyrrole-2-acetic acids and trifluoromethyl alkenes involves a photocatalytic defluorinative coupling followed by an intramolecular SNV reaction, which cleaves two C-F bonds . Another synthesis approach for a related compound, 5-Fluoro-3-[3-[4-(2-[14C]-5-methoxy-4-pyrimidinyl)-1piperazinyl]propyl]-1H-indole dihydrochloride, involves a multi-step reaction starting with [14C] formamidine acetate and dimethylmethoxymalonate . These methods highlight the complexity and creativity required in the synthesis of fluorinated indoles.
Molecular Structure Analysis
The molecular structure of fluorinated indoles can be characterized using various spectroscopic techniques. For example, the interaction of 5-fluoroorotic acid with transition metals has been studied, leading to the synthesis and characterization of several metal complexes. Single-crystal X-ray diffraction, IR spectroscopy, and thermogravimetry were used to establish different coordination modes of the ligand . These techniques are essential for understanding the molecular structure and coordination chemistry of fluorinated indoles.
Chemical Reactions Analysis
Fluorinated indoles can participate in a range of chemical reactions. The decarboxylative fluorination of electron-rich heteroaromatic carboxylic acids with Selectfluor is one such reaction, which has been shown to be effective for synthesizing monofluoroindoles . Additionally, the transformation of sulfomethyl groups to formyl functions in ethyl 5-formyl-1H-indole-2-carboxylates demonstrates the versatility of indole derivatives in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated indoles are influenced by the presence of the fluorine atom. For instance, the synthesis and anticancer activity evaluation of 3-(4-oxo-2-thioxothiazolidin-5-yl)-1H-indole-carboxylic acids derivatives, including a 5-fluoro derivative, revealed significant antimitotic activity at micromolar concentrations . The fluorometric determination of 5-hydroxy-indoleacetic acid in human cerebrospinal fluid also underscores the importance of sensitive analytical methods for detecting indole derivatives . Furthermore, the FT-Raman and FT-IR spectra, along with DFT calculations on monomeric and dimeric structures of 5-fluoro-salicylic acid, provide insight into the vibrational properties of fluorinated aromatic compounds .
Aplicaciones Científicas De Investigación
Synthesis and Flexibility
5-Fluoro-3-formyl-1H-indole-2-carboxylic acid has been used in the synthesis of various fluoroindolecarboxylic acids. These compounds are prepared from corresponding fluoroindoles or derivatives through methods like hydrogen/metal permutation. This synthesis process is important for developing diverse compounds with potential applications in various fields, including pharmaceuticals and materials science (Schlosser, Ginanneschi, & Leroux, 2006).
Anticancer Potential
Research has shown that 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid derivatives exhibit promising anticancer properties. A study synthesized novel indole-azolidinone hybrids using this compound, which demonstrated significant cytotoxic actions against various cancer cell lines, including breast, colon, and lung cancers. One derivative, in particular, showed high cytotoxicity towards tumor cells, indicating potential for further exploration as an anticancer agent (Kryshchyshyn-Dylevych et al., 2021).
Electrochemical Applications
In the field of electrochemistry, 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid has been utilized in the development of fluorinated polymers for charge storage materials. This compound has been instrumental in creating high-performance poly(5-fluoroindole) as an effective charge storage material, demonstrating superior specific capacitance and cycling stability compared to other materials. This application is significant for advancing supercapacitor technology (Wang et al., 2019).
Antiviral Activities
Derivatives of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid have also shown antiviral activities. A study on substituted ethyl-2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and their derivatives, which include 5-fluoro derivatives, demonstrated significant activity against viruses like influenza. Some compounds exceeded the efficacy of existing antiviral drugs, indicating their potential as novel antiviral agents (Ivachtchenko et al., 2015).
Propiedades
IUPAC Name |
5-fluoro-3-formyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO3/c11-5-1-2-8-6(3-5)7(4-13)9(12-8)10(14)15/h1-4,12H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIBOABFLAUHGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=C(N2)C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-3-formyl-1H-indole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B1306413.png)

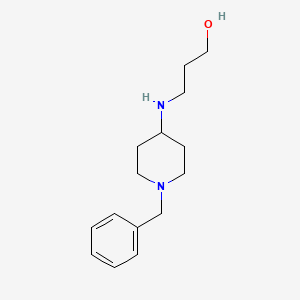
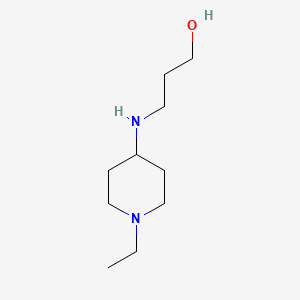
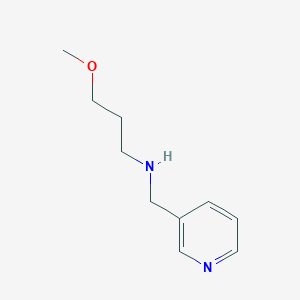
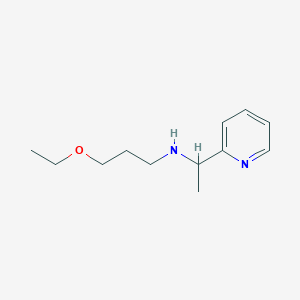
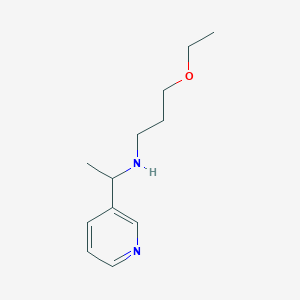
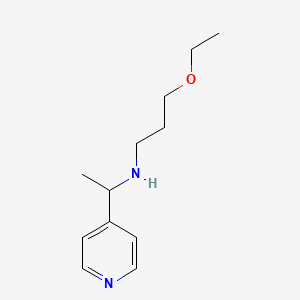
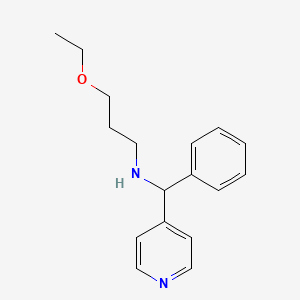
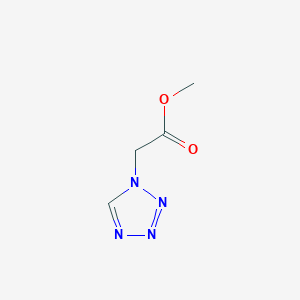
![2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B1306436.png)
![2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B1306437.png)
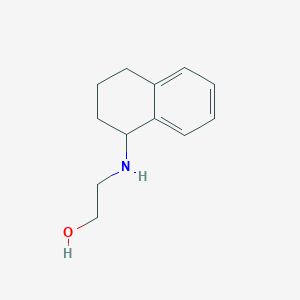
![4-[5-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B1306457.png)